5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
Overview
Description
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is 5-nitrospiro[benzo[d][1,3]dioxole-2,1’-cyclohexane] .
Molecular Structure Analysis
The InChI code for 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is 1S/C12H13NO4/c14-13(15)9-4-5-10-11(8-9)17-12(16-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] include a molecular weight of 235.24 and a molecular formula of C12H13NO4 .Scientific Research Applications
Electrophilic Substitution Reactions
The compound undergoes various electrophilic substitution reactions. For instance, it reacts with bromine and nitric acid, leading to the substitution of the hydrogen atom in the meta-position relative to the nitro group. These reactions facilitate the formation of several derivates, including bromo- and dinitro-spiro[benzimidazole-2,1′-cyclohexane] oxides and isomerization products (Samsonov, Gatilov, & Savel'ev, 2013).
Synthesis of Tricyclic Heterocycles
This compound serves as a key intermediate in the synthesis of various tricyclic heterocycles. It has been transformed into carbonitrile and phenylthio derivatives. These derivatives undergo further reactions to form a variety of compounds, including azido derivatives and spiro[cyclohexane-imidazophenothiazine] and spiro[cyclohexane-imidazobenzoxadiazole] (Cada, Kramer, Neidlein, & Suschitzky, 1990).
Reactions with Nucleophiles
The compound reacts with nucleophiles like aliphatic amines and sodium hydroxide, leading to the removal of N-oxide oxygen atoms and the formation of alkylamino- or hydroxy-substituted derivatives. These reactions are significant for the modification of the compound's structure and properties (Samsonov, Gatilov, Savel'ev, & Baranova, 2012).
Novel Synthesis of Benzoxazine Derivatives
It is used in the novel synthesis of benzoxazine derivatives, which are identified through NMR, IR, MS spectra, and elemental analysis. The crystal structure of these products is determined by X-ray diffraction, contributing to the understanding of their chemical properties (Li, Ma, Sun, Wei, & Zhou, 2006).
Mass Spectrometry in Chemical Synthesis
The compound plays a role in the field of mass spectrometry, aiding in the structural characterization of various isomers. It helps in understanding the mass spectrometric behavior of substituted spiro[1,3-benzodioxole-2,1′-cyclohexanes] (Podda, Fadda, Maccioni, Pelli, & Traldi, 1986).
properties
IUPAC Name |
5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-13(15)9-4-5-10-11(8-9)17-12(16-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQZKWSSUCGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351567 | |
Record name | 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
CAS RN |
64179-40-4 | |
Record name | 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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